
Octadecyl (R)-12-hydroxyoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecyl ®-12-hydroxyoleate is a long-chain fatty acid ester derived from oleic acid It is characterized by the presence of an octadecyl group and a hydroxyl group at the 12th carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl ®-12-hydroxyoleate typically involves the esterification of oleic acid with octadecanol. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of Octadecyl ®-12-hydroxyoleate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Octadecyl ®-12-hydroxyoleate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of octadecyl ®-12-ketooleate or octadecyl ®-12-carboxyoleate.
Reduction: Formation of octadecyl ®-12-hydroxyoleyl alcohol.
Substitution: Formation of octadecyl ®-12-chloroleate or octadecyl ®-12-aminoleate.
Aplicaciones Científicas De Investigación
Octadecyl ®-12-hydroxyoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential as a drug delivery agent due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its hydrophobic properties.
Mecanismo De Acción
The mechanism of action of Octadecyl ®-12-hydroxyoleate involves its interaction with lipid membranes. The octadecyl group integrates into the hydrophobic core of the membrane, while the hydroxyl group interacts with the polar head groups of the lipids. This interaction can alter the fluidity and permeability of the membrane, affecting various cellular processes. Additionally, the compound can act as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Octadecyl oleate: Lacks the hydroxyl group at the 12th position, making it less polar.
Octadecyl stearate: Saturated fatty acid ester, lacking the double bond present in oleic acid.
Octadecyl linoleate: Contains two double bonds, making it more unsaturated compared to Octadecyl ®-12-hydroxyoleate.
Uniqueness
Octadecyl ®-12-hydroxyoleate is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination imparts distinct chemical and physical properties, such as increased polarity and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
93980-70-2 |
|---|---|
Fórmula molecular |
C36H70O3 |
Peso molecular |
550.9 g/mol |
Nombre IUPAC |
octadecyl (Z)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C36H70O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-20-23-26-30-34-39-36(38)33-29-25-22-19-18-21-24-28-32-35(37)31-27-8-6-4-2/h24,28,35,37H,3-23,25-27,29-34H2,1-2H3/b28-24- |
Clave InChI |
PHVQRWNQGOIZLC-COOPMVRXSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


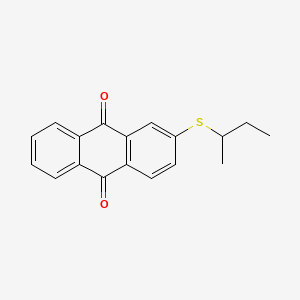
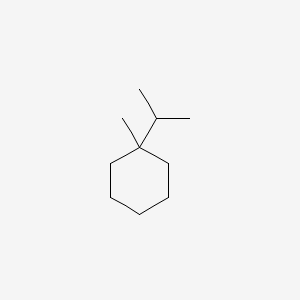


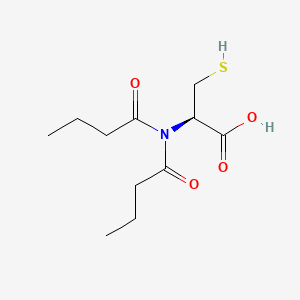

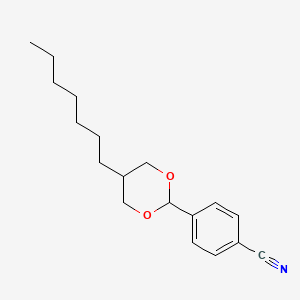
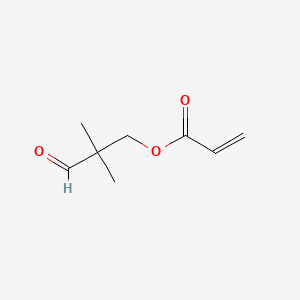
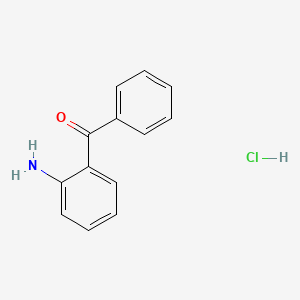
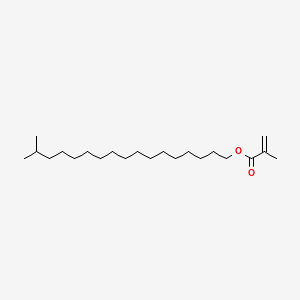
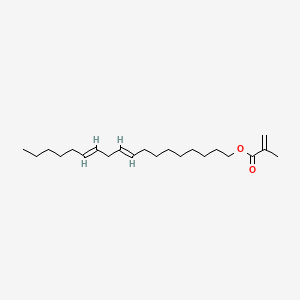
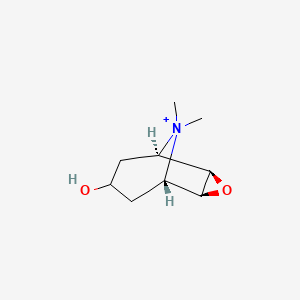
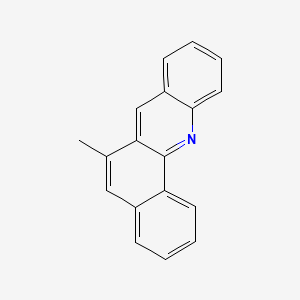
![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)
